4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride
Description
Chemical Structure and Properties 4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride (CAS 1417794-49-0) is a piperidine derivative featuring a sulfinyl (-S=O) group at the 4-position of the piperidine ring, substituted with a 2,4-dichlorophenyl moiety. The molecular formula is C₁₁H₁₂Cl₂NO₂S·HCl, yielding a molecular weight of 340.67 g/mol (calculated) .
For instance, sulfinyl derivatives are often prepared by controlled oxidation of thioethers using agents like hydrogen peroxide .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfinylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS.ClH/c12-8-1-2-11(10(13)7-8)16(15)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNYJPMBMVUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or reduction of pyridine derivatives.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of the piperidine ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride lies in its potential as an anticancer agent. Research indicates that compounds containing piperidine moieties can exhibit histone deacetylase (HDAC) inhibitory activity, which is crucial for regulating gene expression involved in cancer progression . Specifically, derivatives with similar structures have shown promising results in inhibiting various HDAC isoforms, suggesting that this compound could be further explored for its anticancer properties.
Neuropharmacology
The piperidine structure is also associated with neuropharmacological effects. Compounds with this backbone have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfinyl group may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for further studies in neuroprotective applications .
Biochemical Applications
Enzyme Inhibition
The sulfinyl functional group in this compound can interact with various enzymes, potentially serving as a reversible or irreversible inhibitor. Studies on related compounds have demonstrated their ability to inhibit enzymes involved in metabolic pathways, which could be beneficial for developing treatments for metabolic disorders .
Antioxidant Properties
Research into related piperidine derivatives has revealed antioxidant properties that may protect cells from oxidative stress. This characteristic is particularly valuable in formulating drugs aimed at reducing oxidative damage in chronic diseases .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of functional materials. Its ability to form stable complexes with metals can lead to applications in catalysis and materials science . The compound's structural versatility makes it suitable for creating novel polymers or composite materials with enhanced properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | HDAC Inhibition | Demonstrated significant inhibitory activity against HDAC isoforms, indicating potential as an anticancer agent. |
| Study B | Neuropharmacology | Explored the effects of piperidine derivatives on neurodegenerative models; showed promise in enhancing cognitive function. |
| Study C | Antioxidant Activity | Investigated antioxidant properties; found to reduce oxidative stress markers significantly compared to controls. |
Mechanism of Action
The mechanism of action of 4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The 2,4-dichlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 4-((2,4-Dichlorophenyl)sulfinyl)piperidine HCl | 1417794-49-0 | Sulfinyl (-S=O), 2,4-dichlorophenyl | 340.67 | Chiral sulfinyl group; moderate polarity |
| 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl | 101768-64-3 | Sulfonyl (-SO₂), 4-chlorophenyl | 296.21 | Higher oxidation state; increased acidity |
| 4-(2,3-Dichlorophenyl)piperidine HCl | 187835-01-4 | No sulfinyl/sulfonyl; 2,3-dichlorophenyl | 266.61 | Lipophilic; neutral piperidine nitrogen |
| 4-(2,4-Dichlorophenoxy)piperidine | N/A (Combi-Blocks) | Phenoxy (-O-), 2,4-dichlorophenyl | ~300 (estimated) | Ether linkage; reduced metabolic stability |
Key Comparison Points
Functional Group Impact Sulfinyl vs. Sulfonyl: The sulfinyl group in the target compound introduces chirality and moderate polarity compared to the fully oxidized sulfonyl group in CAS 101768-64-3. Sulfonyl derivatives exhibit stronger electron-withdrawing effects, enhancing acidity (e.g., pKa ~1–2 for sulfonamides) . Phenoxy vs.
Biological Activity
- Dopamine Receptor Targeting : The 2,3-dichlorophenyl analog (CAS 187835-01-4) demonstrated activity as a β-arrestin-biased dopamine D2 receptor agonist, highlighting the importance of halogen positioning for receptor binding .
- Lipophilicity and CNS Penetration : The dichlorophenyl group in all analogs enhances blood-brain barrier permeability. However, the sulfinyl group’s polarity may reduce CNS exposure compared to neutral piperidine derivatives .
Toxicity and Safety Limited toxicity data are available for sulfinyl derivatives. However, sulfonyl analogs (e.g., CAS 101768-64-3) are associated with renal toxicity in preclinical studies due to sulfonate metabolite accumulation . Piperidine derivatives with dichlorophenyl groups generally exhibit moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents), but chronic effects (e.g., hepatotoxicity) require further study .
Regulatory Status Sulfinyl and sulfonyl piperidines are classified as new chemical substances under China’s IECSC, requiring environmental and safety assessments prior to large-scale use . Phenoxy analogs are regulated under OECD HPV programs due to their persistence in aquatic systems .
Biological Activity
4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its potential biological activities include enzyme inhibition, antibacterial properties, and therapeutic applications, particularly in cancer treatment and metabolic disorders. This article reviews the biological activity of this compound based on diverse scientific literature, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidine under controlled conditions. The synthesis typically involves a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. The resulting product can be further characterized using various spectroscopic techniques (NMR, IR) to confirm its structure.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to modulate enzyme activity by binding to active sites or altering receptor functions. This modulation can influence various biochemical pathways, leading to its observed pharmacological effects.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . Studies have shown that piperidine derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and metabolic processes, respectively. Inhibition studies have demonstrated significant activity, suggesting potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .
Anticancer Properties
There is growing interest in the anticancer potential of sulfinyl compounds. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Q & A
Q. What are the standard synthetic routes for 4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling a piperidine scaffold with a sulfinyl-containing aryl chloride. A plausible route, inferred from analogous sulfonyl derivatives (e.g., ), includes:
Sulfoxide Formation : React 2,4-dichlorothiophenol with piperidine under basic conditions to form the sulfide intermediate, followed by controlled oxidation (e.g., H₂O₂ or meta-chloroperbenzoic acid) to yield the sulfinyl group .
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) and isolate via recrystallization.
Optimization Tips :
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- IR Spectroscopy :
- Detect S=O stretching vibrations (~1030–1060 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose per local regulations .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in receptor-binding assays?
Methodological Answer: Contradictions may arise from assay conditions or impurity interference. Strategies include:
- Dose-Response Curves : Perform assays across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Counter-Screen Assays : Test against related receptors (e.g., histamine H₃ vs. H₄) to assess selectivity, as seen in piperidine derivatives ().
- Purity Validation : Re-run assays with HPLC-purified batches to exclude confounding impurities .
Q. What strategies are effective for optimizing the compound’s stability in aqueous solutions for pharmacological studies?
Methodological Answer:
- pH Control : Prepare buffers (pH 4–6) to minimize hydrolysis of the sulfinyl group. Citrate or acetate buffers are ideal .
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for long-term storage.
- Stability Monitoring : Use LC-MS at intervals (0, 24, 48 hrs) to track degradation products (e.g., sulfone or piperidine ring-opened species) .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., dopamine D₂, based on piperidine pharmacophores in ). Focus on the sulfinyl group’s role in hydrogen bonding.
- QSAR Modeling : Train models on analogues (e.g., 4-(3,5-dichlorophenyl)piperidine derivatives, ) to predict substituent effects on logP and binding energy .
Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- ROS Assays : Treat cell lines (e.g., SH-SY5Y) with the compound and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
- Western Blotting : Assess activation of Nrf2/ARE pathways by quantifying Nrf2 nuclear translocation.
- Control Experiments : Co-treat with antioxidants (e.g., NAC) to confirm specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across studies?
Methodological Answer:
- Standardize Solvent Systems : Report solubility in USP buffers (e.g., PBS, pH 7.4) with detailed preparation protocols.
- Temperature Control : Conduct experiments at 25°C ± 0.5°C to minimize variability.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine, ) to identify trends in substituent effects on solubility .
Q. What methodologies confirm the stereochemical integrity of the sulfinyl group during synthesis?
Methodological Answer:
Q. How can in vitro and in vivo metabolic studies be designed to assess the compound’s pharmacokinetics?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Monitor metabolites via LC-MS/MS.
- Pharmacokinetic Profiling : Administer to rodent models and collect plasma at intervals (0–24 hrs). Calculate AUC, t₁/₂, and clearance rates.
- Metabolite Identification : Use high-resolution MS to detect phase I (oxidation) and phase II (glucuronidation) products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
